2-amino-N,N-dimethylpyridine-4-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-amino-N,N-dimethylpyridine-4-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) |
InChI Key |
XDIGFFQPXHTTLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=NC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Amino N,n Dimethylpyridine 4 Sulfonamide
Precursor Synthesis Strategies for Key Intermediates
The construction of the 2-amino-N,N-dimethylpyridine-4-sulfonamide scaffold hinges on the effective synthesis of appropriately substituted pyridine (B92270) intermediates. Key challenges include the regioselective introduction of the amino, dimethylamino, and sulfonyl functionalities.
Derivatization of Halopyridines for Sulfonamide Linkage
A common and effective strategy for introducing a sulfonyl group at the 4-position of a pyridine ring involves the use of a halopyridine precursor. 2-Amino-4-chloropyridine (B16104) is a readily available and versatile starting material for this purpose. The chloro substituent at the 4-position can be displaced or converted to facilitate the introduction of the sulfonamide moiety.
One potential pathway involves the conversion of 2-amino-4-chloropyridine to the corresponding pyridine-4-sulfonic acid. This transformation can be achieved through nucleophilic substitution with a sulfite (B76179) salt, followed by oxidation. For instance, reacting 2-amino-4-chloropyridine with sodium sulfite can yield sodium 2-aminopyridine-4-sulfonate, which can then be converted to the sulfonic acid. orgsyn.org
Alternatively, a more direct approach involves the preparation of a pyridine-4-sulfonyl chloride intermediate. This can be accomplished through various methods, including the reaction of a pyridine-4-sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride. google.comchemicalbook.com Another route involves the diazotization of a 4-aminopyridine (B3432731) derivative followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source. patsnap.com
The resulting 2-aminopyridine-4-sulfonyl chloride is a key intermediate that can directly undergo reaction with dimethylamine (B145610) to form the desired sulfonamide.
Approaches to Introduce the Dimethylamino Group
The introduction of the N,N-dimethylamino group is another critical step in the synthesis. This can be achieved either before or after the formation of the sulfonamide.
One strategy involves the direct displacement of a suitable leaving group, such as a halogen, at the 4-position of the pyridine ring with dimethylamine. However, the presence of the 2-amino group can complicate this reaction due to its own nucleophilicity. Protecting the 2-amino group may be necessary to achieve selective N,N-dimethylation at the 4-position.
A more common approach is to utilize a pre-functionalized pyridine ring where the dimethylamino group is already in place. For example, 4-(dimethylamino)pyridine (DMAP) is a well-known compound. wikipedia.orgcommonorganicchemistry.com However, the challenge lies in subsequently introducing the 2-amino and 4-sulfonyl groups onto the DMAP ring. The strong electron-donating nature of the dimethylamino group can influence the regioselectivity of subsequent electrophilic substitution reactions. acs.orgvalpo.edu
A plausible route could involve the synthesis of 2-amino-4-(dimethylamino)pyridine as a key intermediate. This could potentially be synthesized from 2-amino-4-chloropyridine through nucleophilic aromatic substitution with dimethylamine, although careful optimization of reaction conditions would be required to favor substitution at the 4-position over reaction at the 2-amino group. Once this intermediate is obtained, the introduction of the sulfonyl group at a different position would be necessary, which deviates from the target structure.
Therefore, the most logical sequence involves forming the pyridine-4-sulfonyl chloride first and then reacting it with dimethylamine.
Sulfonamidation Reactions: Direct and Indirect Methods
The formation of the sulfonamide bond is the final and crucial step in the synthesis of this compound. This can be achieved through both classical and modern synthetic methods.
Classical Sulfonyl Chloride Routes
The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netcbijournal.com In the context of synthesizing this compound, this would involve the reaction of 2-aminopyridine-4-sulfonyl chloride with dimethylamine.
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used include pyridine, triethylamine (B128534), or an excess of the amine reactant itself. The reaction is generally efficient and proceeds under mild conditions. researchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| 2-Aminopyridine-4-sulfonyl chloride | Dimethylamine | Pyridine or Triethylamine | Dichloromethane or Tetrahydrofuran | 0 °C to room temperature |
Novel Coupling Techniques for Sulfonamide Bond Formation
In recent years, several novel methods for the formation of sulfonamide bonds have been developed to overcome some of the limitations of the classical sulfonyl chloride route, such as the need to handle often unstable sulfonyl chlorides.
One such approach involves the palladium-catalyzed coupling of aryl halides or triflates with sulfonamides. While this is typically used for N-arylation of sulfonamides, modifications could potentially be adapted for the formation of the S-N bond. rsc.org
Another modern approach is the one-pot synthesis of sulfonamides from aryl carboxylic acids and amines. This method utilizes a copper-catalyzed decarboxylative halosulfonylation to generate a sulfonyl chloride in situ, which then reacts with an amine in the same pot. acs.orgnih.gov This strategy could be applied by starting with 2-aminopyridine-4-carboxylic acid.
Electrochemical methods have also emerged as a green and efficient way to form sulfonamide bonds through the oxidative coupling of thiols and amines. cardiff.ac.uk This would require the synthesis of 2-amino-4-mercaptopyridine as a precursor.
| Method | Key Precursors | Catalyst/Reagent | Advantages |
|---|---|---|---|
| Palladium-catalyzed Coupling | 2-Amino-4-halopyridine, N,N-dimethylsulfonamide | Palladium catalyst, Ligand, Base | Avoids handling of sulfonyl chlorides |
| One-pot Decarboxylative Sulfonamidation | 2-Aminopyridine-4-carboxylic acid, Dimethylamine | Copper catalyst, SO₂, Chlorinating agent | Streamlined, one-pot procedure |
| Electrochemical Coupling | 2-Amino-4-mercaptopyridine, Dimethylamine | Electrochemical cell | Environmentally friendly, catalyst-free |
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) offer a powerful strategy for the rapid and efficient construction of complex molecules in a single step, thereby reducing waste and saving time and resources. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to develop a convergent and efficient synthesis.
For instance, a one-pot synthesis could be envisioned where a suitable pyridine precursor is functionalized in a sequential manner without the isolation of intermediates. An example of a one-pot approach is the previously mentioned conversion of carboxylic acids to sulfonamides. nih.govthieme.de
The development of a novel multi-component reaction for the synthesis of highly substituted pyridines, including the target molecule, remains an area of interest for synthetic chemists. Such a reaction could potentially involve the condensation of several simple starting materials to construct the substituted pyridine ring with the desired functionalities in a single operation. researchgate.net
Integration of Pyridine Ring Formation with Sulfonamide Installation
The synthesis of polysubstituted pyridines, such as this compound, can be efficiently achieved through multicomponent reactions (MCRs), which allow for the construction of the pyridine ring with the simultaneous introduction of desired functional groups in a single step. nih.govresearchgate.net One prominent approach is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone. organic-chemistry.orgresearchgate.net This methodology offers a high degree of control over the regiochemistry of the resulting pyridine. While a direct one-pot synthesis that integrates the formation of the 2-aminopyridine (B139424) ring and the installation of a 4-sulfonamide group is a complex synthetic challenge, MCRs provide a foundation for such convergent strategies.
A plausible synthetic route could involve a one-pot, three-component reaction of an N,N-dimethylacrolein derivative, a sulfonylacetonitrile, and a primary amine or ammonia. nih.gov This approach would yield a 3-sulfonyl-2-aminopyridine, a valuable intermediate that could potentially be further functionalized. The versatility of MCRs lies in the ability to vary the starting materials to introduce different substituents onto the pyridine core.
For instance, a modified Hantzsch pyridine synthesis could be envisioned where one of the starting components carries a pre-installed sulfonamide moiety. The general principle of integrating the installation of the sulfonamide group with the pyridine ring formation is to design one of the acyclic precursors to already contain the N,N-dimethylsulfonamide group. This precursor would then participate in a cyclization reaction to form the final substituted pyridine.
Table 1: Representative Multicomponent Reactions for Pyridine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Bohlmann-Rahtz | Ethyl β-aminocrotonate, Alkynones | Microwave, 170°C | Tri- or Tetrasubstituted Pyridines | organic-chemistry.org |
| Three-Component | N,N-dimethylacroleines, Sulfonylacetonitriles, Amines | One-pot | 3-Sulfonyl-2-aminopyridines | nih.gov |
| Four-Component | p-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium (B1175870) acetate (B1210297) | Microwave, Ethanol (B145695) | Polysubstituted Pyridines | nih.gov |
Microwave-Assisted and Environmentally Benign Protocols
Modern synthetic strategies for heterocyclic compounds increasingly focus on environmentally friendly and efficient methods. rasayanjournal.co.inijarsct.co.inresearchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. organic-chemistry.orgnih.govacs.orgmdpi.com
The application of microwave irradiation to the Bohlmann-Rahtz pyridine synthesis exemplifies these advantages. In this one-step protocol, tri- or tetrasubstituted pyridines are prepared by irradiating ethyl β-aminocrotonate and various alkynones at 170°C. organic-chemistry.org This method provides superior yields in shorter reaction times compared to conventional heating in a sealed tube. organic-chemistry.org The use of polar solvents like DMSO can further enhance the efficiency of microwave-assisted pyridine syntheses. organic-chemistry.org
Environmentally benign protocols also include the use of multicomponent reactions in solvent-free conditions or in green solvents like ethanol. nih.govnih.gov These approaches align with the principles of green chemistry by minimizing waste and avoiding the use of hazardous substances. rasayanjournal.co.in For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved through a one-pot, solvent-free reaction of enaminones, malononitrile, and primary amines. nih.gov The development of novel catalysts, including biocatalysts and reusable solid catalysts, further contributes to the sustainability of pyridine synthesis. ijarsct.co.in
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis
| Starting Materials | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl β-aminocrotonate, Phenylpropynone | Microwave (170°C) | 20 min | 85 | organic-chemistry.org |
| Ethyl β-aminocrotonate, Phenylpropynone | Conventional Heating (sealed tube, 170°C) | 24 h | 68 | organic-chemistry.org |
| 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone, ammonium acetate | Microwave (Ethanol) | 7 min | 93 | nih.gov |
| 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone, ammonium acetate | Conventional Heating (Ethanol) | 6 h | 84 | nih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity. Common techniques employed for the purification of pyridine sulfonamide derivatives include recrystallization and chromatography.
Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For many sulfonamide derivatives, polar solvents such as ethanol or mixtures of ethanol and water are effective for recrystallization. eurjchem.com The process involves dissolving the crude product in a minimum amount of a hot solvent and then allowing the solution to cool slowly, which leads to the formation of pure crystals. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis. In some cases, impurities can be removed by washing the crude solid with a suitable solvent in which the desired product is sparingly soluble.
Chromatographic techniques are also extensively used for the purification of pyridine derivatives and sulfonamides.
Thin-Layer Chromatography (TLC) is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov For sulfonamides, a mixture of chloroform (B151607) and tert-butanol (B103910) (e.g., in an 80:20 ratio) can be used as the mobile phase. slideshare.net
Column Chromatography is a preparative technique used to separate the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the solvent mixture is optimized to achieve good separation.
High-Performance Liquid Chromatography (HPLC) can be employed for both analytical and preparative purposes to achieve high levels of purity. helixchrom.com For pyridine and its derivatives, mixed-mode columns can be effective, and the mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.com
The isolation of the final product after purification typically involves removal of the solvent under reduced pressure, followed by drying of the solid material.
Table 3: Common Purification Techniques for Pyridine Sulfonamides
| Technique | Stationary Phase/Solvent System | Application |
|---|---|---|
| Recrystallization | Ethanol/Water | Purification of solid final products and intermediates |
| Thin-Layer Chromatography (TLC) | Silica gel; Chloroform/tert-butanol | Reaction monitoring and method development |
| Column Chromatography | Silica gel; Hexane/Ethyl acetate | Preparative separation of products from reaction mixtures |
| High-Performance Liquid Chromatography (HPLC) | C18 or mixed-mode columns; Acetonitrile/Water with buffer | High-purity separation and analysis |
Advanced Spectroscopic and Structural Elucidation of 2 Amino N,n Dimethylpyridine 4 Sulfonamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of protons and carbon atoms.
Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns
The ¹H NMR spectrum of 2-amino-N,N-dimethylpyridine-4-sulfonamide is predicted to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the methyl protons of the dimethylsulfonamide moiety.
The pyridine ring contains two aromatic protons at positions 3 and 5. The proton at position 3 (H-3) is expected to appear as a singlet, influenced by the adjacent amino group. The proton at position 5 (H-5) would likely also be a singlet. A broad singlet, characteristic of exchangeable protons, is anticipated for the amino (-NH₂) group. The six protons of the N,N-dimethyl group are chemically equivalent and should produce a sharp singlet. Aromatic protons in sulfonamide derivatives typically resonate in the region of 6.51 to 7.70 ppm. rsc.org For an analogue like 2-amino-4,6-dimethylpyridine, aromatic protons appear at chemical shifts of approximately 6.13 ppm and 6.35 ppm, with the amino group protons appearing around 4.4 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -N(CH₃)₂ | ~ 2.7 - 3.0 | Singlet |
| -NH₂ | ~ 5.9 - 6.5 | Broad Singlet |
| Pyridine H-3 | ~ 6.6 - 6.9 | Singlet |
| Pyridine H-5 | ~ 7.8 - 8.1 | Singlet |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom in the pyridine ring and the methyl groups.
Based on data for analogous structures, the carbon atoms of the pyridine ring attached to the amino group (C-2) and the sulfonamide group (C-4) would be significantly shifted. The aromatic carbons in related sulfonamide derivatives typically show signals between 111 and 160 ppm. rsc.org In 2-aminopyridine (B139424), the carbon atoms resonate at approximately 158.5 (C-2), 108.9 (C-3), 138.0 (C-4), 113.8 (C-5), and 148.4 (C-6) ppm. The N-methyl carbons of the dimethylsulfonamide group would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -N(CH₃)₂ | ~ 38 - 42 |
| Pyridine C-3 | ~ 108 - 112 |
| Pyridine C-5 | ~ 115 - 120 |
| Pyridine C-6 | ~ 148 - 152 |
| Pyridine C-4 | ~ 153 - 157 |
| Pyridine C-2 | ~ 158 - 162 |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While the pyridine protons H-3 and H-5 are not on adjacent carbons, a weak long-range coupling might be observable, which would appear as a cross-peak in the COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the signals for H-3 and H-5 to C-3 and C-5, respectively. It would also connect the N-methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:
From the N-methyl protons to the C-4 carbon of the pyridine ring.
From the H-3 proton to carbons C-2, C-4, and C-5.
From the H-5 proton to carbons C-4 and C-6.
From the amino protons to C-2 and C-3.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Absorption Bands of Sulfonamide and Pyridine Functional Groups
The IR and Raman spectra of this compound are expected to be rich with bands characteristic of its functional groups.
Sulfonamide Group (-SO₂NH-): The sulfonamide group gives rise to strong and characteristic absorption bands. The asymmetric (νas) and symmetric (νs) stretching vibrations of the S=O bonds are the most prominent. For sulfonamide derivatives, these are typically observed in the ranges of 1313–1320 cm⁻¹ and 1143–1155 cm⁻¹, respectively. rsc.org The S-N stretching vibration is usually found in the 895-914 cm⁻¹ region. rsc.org
Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. The C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. nih.gov C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.
Amino Group (-NH₂): The N-H stretching vibrations of the primary amino group are expected to appear as two bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. rsc.org An NH₂ scissoring (bending) mode is typically observed around 1635 cm⁻¹. rsc.org
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Scissoring (Bending) | ~ 1635 |
| Pyridine Ring | C=C, C=N Ring Stretching | 1400 - 1600 |
| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1310 - 1370 |
| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1140 - 1180 |
| Sulfonamide (S-N) | S-N Stretch | 890 - 920 |
Conformational Insights from Vibrational Modes
The vibrational spectra can also offer insights into the molecule's conformational preferences. The rotation around the C-S bond between the pyridine ring and the sulfonamide group can be hindered, potentially leading to different stable conformers. nih.govkcl.ac.uk These conformers can have distinct vibrational frequencies due to changes in the local symmetry and interactions between the functional groups.
In sulfonamides, the orientation of the amino group relative to the oxygen atoms of the sulfonyl group can be described as either eclipsing or staggering. kcl.ac.uk Analysis of the vibrational modes, particularly those involving the sulfonamide group, can help determine the predominant conformation in the solid state or in solution. For instance, splitting of the SO₂ stretching bands could indicate the presence of multiple conformers or specific intermolecular interactions in the crystal lattice. researchgate.net Resonance Raman spectroscopy has been used to determine the ionization state of the sulfonamide group when bound to enzymes, by observing shifts in bands in the 900-1200 cm⁻¹ regions. nih.gov
Computational and Theoretical Chemistry Investigations of 2 Amino N,n Dimethylpyridine 4 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-amino-N,N-dimethylpyridine-4-sulfonamide, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves calculating the total energy of the molecule for various atomic arrangements and finding the geometry that corresponds to the minimum energy. Key electronic properties such as the distribution of electron density, the dipole moment, and atomic charges would also be determined, providing insight into the molecule's polarity and potential sites for intermolecular interactions.
Basis Set Selection and Level of Theory Considerations
The accuracy of DFT calculations is highly dependent on the chosen level of theory (the specific functional, e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p), cc-pVTZ). The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more complex basis set generally yields more accurate results but at a higher computational cost. The selection would involve a balance between desired accuracy and available computational resources. For a molecule like this compound, a common approach would be to use a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a Pople-style basis set such as 6-311++G(d,p) to adequately describe the electronic structure and polarization.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, this analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The amino group and the pyridine (B92270) ring nitrogen are expected to be primary sites for electrophilic attack, while the sulfonamide group could be susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and not based on published experimental or computational results.
Molecular Dynamics and Conformational Analysis
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.
Exploration of Low-Energy Conformers and Tautomeric Forms
This compound has several rotatable bonds, particularly around the sulfonamide group and the N,N-dimethylamino group. This flexibility means the molecule can exist in multiple spatial arrangements, or conformers. Computational methods would be used to perform a systematic conformational search to identify the most stable, low-energy conformers. Additionally, the potential for tautomerism, particularly involving the amino group on the pyridine ring, would be investigated by calculating the relative energies of different tautomeric forms to determine their potential for existence under various conditions.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping is a computational method used to visualize the electron density distribution of a molecule, which is crucial for understanding its chemical reactivity.
Supramolecular Interactions and Crystal Engineering Studies
This area of study focuses on the non-covalent interactions that govern how molecules assemble in the solid state, which dictates the final crystal structure and its physical properties.
Chemical Reactivity and Derivatization Strategies of 2 Amino N,n Dimethylpyridine 4 Sulfonamide
Reactions at the Pyridine (B92270) Nitrogen
The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can, in principle, act as a nucleophile or a base. However, its reactivity in 2-amino-N,N-dimethylpyridine-4-sulfonamide is significantly modulated by the attached functional groups. The potent electron-withdrawing effect of the 4-sulfonamide group substantially reduces the electron density on the pyridine nitrogen, rendering it much less basic and nucleophilic than in pyridine or 4-aminopyridine (B3432731). galchimia.com
Protonation and Salt Formation
Protonation of aminopyridines typically occurs at the endocyclic ring nitrogen, which is generally more basic than the exocyclic amino group. publish.csiro.aupublish.csiro.au In the case of this compound, despite the deactivating effect of the sulfonamide group, the pyridine nitrogen remains the most probable site of protonation. Reaction with a strong acid will lead to the formation of a pyridinium (B92312) salt. However, due to the electronic deactivation, the resulting pyridinium ion will be a considerably strong acid, and the equilibrium will favor the neutral form unless a very strong acid is employed.
Table 1: Predicted Acid-Base Properties
| Site | Predicted Behavior | Influencing Factors |
|---|---|---|
| Pyridine Nitrogen | Weakly basic | Electron-withdrawing 4-sulfonamide group reduces basicity. |
N-Alkylation and N-Acylation Reactions
Direct N-alkylation and N-acylation at the pyridine nitrogen of this compound are expected to be challenging. Acylation of pyridines typically occurs at the nitrogen atom, which forms an N-acylpyridinium salt, making the ring even more electron-deficient. youtube.com However, for 2-aminopyridine (B139424) derivatives, several factors complicate this reaction:
Electronic Deactivation : The electron-withdrawing sulfonamide group strongly disfavors the formation of a positive charge on the pyridine nitrogen, which is a necessary step in both alkylation and acylation.
Steric Hindrance : The presence of the amino group at the adjacent 2-position provides significant steric hindrance, impeding the approach of electrophiles to the ring nitrogen. publish.csiro.au
Alternative Reaction Site : The 2-amino group presents a competing site for acylation and, to a lesser extent, alkylation.
While N-acylpyridinium intermediates can be involved in the acylation of some 2-aminopyridines, direct reaction at the exocyclic amino group is often the predominant pathway, particularly when deactivating groups are present on the pyridine ring. publish.csiro.aupublish.csiro.au
Modifications of the Amino Group
The 2-amino group behaves as a typical, albeit deactivated, primary aromatic amine. Its nucleophilicity is reduced by the electron-withdrawing nature of the pyridine ring, an effect that is further amplified by the 4-sulfonamide substituent. Nevertheless, it remains a key site for derivatization.
Acylation and Sulfonylation of the 2-Amino Moiety
The 2-amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions typically proceed under basic conditions, using a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the acidic byproduct (e.g., HCl). semanticscholar.orgresearchgate.net
Given the deactivated nature of the amine, forcing conditions (e.g., stronger bases, higher temperatures) might be necessary for efficient conversion. While mono-acylation is the expected outcome, N,N-diacylation can sometimes occur, especially with highly reactive acylating agents or in the presence of a strong base that can deprotonate the initially formed amide. publish.csiro.ausemanticscholar.org
Table 2: Representative Acylation and Sulfonylation Reactions of 2-Aminopyridines
| Reagent | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Benzoyl Chloride | N-Benzoylamide | Pyridine or Triethylamine, Acetone | publish.csiro.au |
| Acetic Anhydride | N-Acetylamide | Acetone | publish.csiro.au |
Condensation Reactions for Schiff Base and Imine Formation
As a primary amine, the 2-amino group can condense with aldehydes and ketones to form Schiff bases (or imines). This reaction is a cornerstone of amine chemistry and is widely reported for various 2-aminopyridine derivatives. tandfonline.comjocpr.com The reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. It is typically catalyzed by an acid and often requires the removal of the water formed to drive the equilibrium towards the product. researchgate.netniscpr.res.in A variety of aromatic and aliphatic carbonyl compounds can be used to generate a diverse library of imine derivatives. chemrj.org
Transformations Involving the Sulfonamide Moiety
The N,N-dimethylsulfonamide group at the 4-position is generally considered a robust and chemically stable functional group. Its primary role is often as a strong electron-withdrawing and directing group, and it is less commonly manipulated compared to the amino or pyridine functionalities.
Transformations of the sulfonamide moiety itself are limited. The sulfur-carbon and sulfur-nitrogen bonds are strong and not easily cleaved. While primary and secondary sulfonamides can be activated for further reactions—for instance, by conversion to sulfonyl chlorides—N,N-disubstituted sulfonamides like the one in the target molecule lack the N-H proton required for many of these activation strategies. nih.gov Therefore, reactions directly involving the cleavage or transformation of the -SO₂N(CH₃)₂ group are not readily achievable under standard laboratory conditions and would require harsh reductive or oxidative methods that would likely affect the other functional groups present in the molecule. Synthetic strategies in medicinal chemistry often focus on building the sulfonamide moiety onto the pyridine ring rather than modifying it post-synthesis. nih.govresearchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is substituted with both an activating group (2-amino) and a deactivating group (4-sulfonamide), which dictates the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution: The reactivity of the pyridine ring towards electrophiles is significantly lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the powerful electron-donating 2-amino group strongly activates the ring towards electrophilic attack. The directing effects of the substituents are as follows:
2-Amino group: A strong activating group that directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.
4-Sulfonamide group: A deactivating group that directs incoming electrophiles to the meta (positions 3 and 5) positions relative to itself.
Both groups cooperatively direct electrophiles to the C3 and C5 positions. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur selectively at these sites. The reaction conditions for such substitutions on aminopyridine rings typically require careful control to avoid side reactions or decomposition. For instance, halogenation of aminopyridines can be achieved with halogens or interhalogens, though protonation of the ring can occur. researchgate.net
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Product(s) |
|---|---|---|
| Bromination | Br₂ in a suitable solvent | 3-Bromo and/or 5-Bromo derivatives |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro and/or 5-Nitro derivatives |
| Sulfonation | Fuming H₂SO₄ | Pyridine-3-sulfonic acid and/or Pyridine-5-sulfonic acid derivatives |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on pyridine rings is most favorable at the C2 and C4 (ortho and para) positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen. quimicaorganica.orgstackexchange.com However, this reaction requires the presence of a good leaving group, such as a halide, at the position of attack. The target molecule, this compound, does not possess any leaving groups on the pyridine ring. Therefore, it is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. To functionalize the ring via this pathway, one would need to start from a precursor containing a leaving group, such as 2-amino-4-chloropyridine (B16104). google.com
Based on the predictable regioselectivity, additional functional groups can be readily introduced onto the pyridine ring via electrophilic substitution.
Halogenation: Treatment with reagents like N-bromosuccinimide (NBS) or bromine (Br₂) would likely yield a mixture of 3-bromo- (B131339) and 5-bromo-2-amino-N,N-dimethylpyridine-4-sulfonamide, or the 3,5-dibromo derivative under more forcing conditions.
Nitration: Nitration using a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at the C3 or C5 position. The strong activating effect of the amino group should facilitate this reaction, despite the deactivating nature of the pyridine nitrogen and sulfonamide group.
The introduction of functional groups via nucleophilic substitution would necessitate a different starting material. For example, starting from a 4-chloro-2-aminopyridine derivative, the chlorine could be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce a wide array of functional groups at the C4 position before the elaboration of the sulfonamide. rsc.org
Advanced Chemical Research Applications and Future Directions
Design of Ligands for Coordination Chemistry Studies
The presence of multiple potential donor atoms—the pyridine (B92270) nitrogen, the amino nitrogen, and the oxygen and nitrogen atoms of the sulfonamide group—makes 2-amino-N,N-dimethylpyridine-4-sulfonamide a promising candidate for the design of novel ligands in coordination chemistry.
Chelation and Complexation Capabilities with Metal Centers
The arrangement of donor atoms in this compound allows for several modes of coordination with metal centers. The pyridine nitrogen is a well-established strong σ-donor, readily coordinating to a variety of metal ions. The adjacent amino group can participate in the formation of a stable five-membered chelate ring with a metal ion, a common and stabilizing motif in coordination chemistry. For instance, studies on related 2-aminopyridine (B139424) derivatives, such as 2-amino-3-methylpyridine, have demonstrated their ability to form stable complexes with metal ions like Ag(I) and Cu(II), where the pyridine nitrogen acts as the primary coordination site. mdpi.com The sulfonamide group can also engage in coordination, either through its oxygen or nitrogen atoms, potentially leading to monodentate, bidentate, or bridging coordination modes. This versatility in coordination can give rise to a rich variety of complex geometries and dimensionalities, from simple mononuclear complexes to intricate coordination polymers. The interplay between these different donor sites is expected to be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Potential Donor Atoms Involved | Resulting Structure |
| Monodentate | Pyridine Nitrogen | Simple Metal Complex |
| Bidentate (Chelating) | Pyridine Nitrogen and Amino Nitrogen | 5-membered Chelate Ring |
| Bridging | Sulfonamide Oxygen/Nitrogen | Polynuclear Complex or Coordination Polymer |
This table is illustrative and based on the functional groups present in the molecule.
Exploration of Metal-Organic Frameworks (MOFs) incorporating Pyridine-Sulfonamide Ligands
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The multifunctional nature of this compound makes it an attractive building block for the synthesis of novel MOFs. The pyridine and sulfonamide groups can act as connecting nodes, leading to the formation of extended three-dimensional networks. The specific geometry of the ligand, along with the coordination preferences of the chosen metal ion, will dictate the topology and porosity of the resulting MOF. The incorporation of pyridine-containing ligands into MOFs has been shown to be a successful strategy for creating materials with interesting catalytic and sorption properties. rsc.org The presence of the sulfonamide group could introduce additional functionality, such as enhanced gas sorption selectivity or catalytic activity. Furthermore, the amino group can be a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial synthesis. The development of MOFs based on pyridine-sulfonamide ligands is a promising area for future research, with potential applications in gas storage, separation, and heterogeneous catalysis.
Scaffold for Novel Material Science Applications
Beyond coordination chemistry, the structural features of this compound suggest its utility as a scaffold for the development of new materials with tailored properties.
Incorporation into Polymeric Structures
The reactive amino group of this compound provides a handle for its incorporation into polymeric structures. Through reactions such as polycondensation or polyaddition, this compound can be integrated into the backbone or as a pendant group of a polymer chain. For instance, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would possess the inherent properties of the pyridine-sulfonamide moiety, which could impart desirable characteristics such as thermal stability, metal-ion binding capabilities, or specific optical properties. Polymer-bound versions of related pyridine derivatives, like 4-(dimethylamino)pyridine (DMAP), are utilized as recyclable catalysts in organic synthesis. sigmaaldrich.com Similarly, polymers incorporating this compound could find applications as functional materials, for example, as catalysts, ion-exchange resins, or coatings.
Development of Optoelectronic Materials based on Pyridine-Sulfonamide Chromophores
Compounds containing both electron-donating (amino) and electron-withdrawing (sulfonamide) groups attached to a π-conjugated system (pyridine ring) often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT). This can lead to desirable characteristics for optoelectronic materials, including fluorescence and non-linear optical (NLO) activity. Theoretical studies on pyridine derivatives have shown that their electronic and optical properties can be tuned by modifying the substituent groups. figshare.com The combination of the amino and sulfonamide groups in this compound suggests that it could function as a chromophore. By systematically modifying the structure, for example, by extending the π-system or altering the donor/acceptor strength of the substituents, it may be possible to design molecules with specific absorption and emission wavelengths. Such pyridine-sulfonamide based chromophores could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as components in NLO materials.
Table 2: Potential Optoelectronic Properties and Applications
| Property | Underlying Principle | Potential Application |
| Fluorescence | Intramolecular Charge Transfer (ICT) | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes |
| Non-linear Optical (NLO) Activity | Large molecular hyperpolarizability due to push-pull electronic structure | Optical switching, Frequency doubling |
This table outlines potential properties based on the general principles of chromophore design.
Structure-Property Relationship (SPR) Studies in Molecular Design
Systematic studies on this compound and its derivatives can provide valuable insights into structure-property relationships (SPR). By synthesizing a library of related compounds with variations in the substitution pattern on the pyridine ring or the N,N-dimethylsulfonamide group, researchers can methodically investigate how small structural changes affect the macroscopic properties of the resulting materials. For example, altering the steric bulk around the coordinating atoms can influence the geometry of metal complexes and the pore size of MOFs. Similarly, modifying the electronic properties of the substituents can tune the optoelectronic characteristics of the molecule. Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool to complement experimental work, allowing for the prediction of properties and the elucidation of the underlying electronic structure. rsc.org A thorough understanding of the SPRs for this class of compounds will be crucial for the rational design of new ligands, functional materials, and molecular devices with optimized performance for specific applications.
Correlating Structural Modifications with Tunable Physicochemical Attributes
The physicochemical properties of pyridine sulfonamide derivatives can be precisely adjusted through strategic structural modifications. The inherent electron-withdrawing nature of the pyridine ring, for instance, significantly enhances the acidity of the pyridine-3-sulfonamide (B1584339) compared to its benzenesulfonamide (B165840) counterpart. This electronic feature also makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the 4-position, which allows for the introduction of a diverse array of substituents to create a wide range of derivatives from a common precursor.
Theoretical studies on bacteriostatic sulfonamides have revealed that their activity is linked to the electronic properties of both the amino and amide groups. Molecules exhibiting greater bacteriostatic effects tend to be less basic at the p-amino group and more acidic at the sulfonamide nitrogen. This increased acidity is often the result of incorporating electron-attracting groups into the structure. The design of quinoline-sulfonamide hybrids has capitalized on the electron-withdrawing capabilities of the sulfonamide group to enhance photophysical characteristics, leading to materials with improved fluorescence and refined electronic structures.
Systematic modifications, such as the introduction of different alkyl chain lengths or functional groups like hydroxyl (-OH) on the pyridine moiety, have been shown to directly influence the biological activities of the resulting compounds. Similarly, the synthesis and characterization of halogen-substituted pyridine derivatives have demonstrated how such modifications can alter key properties like solubility in various organic solvents.
| Structural Modification | Resulting Physicochemical Attribute | Potential Impact |
|---|---|---|
| Introduction of electron-withdrawing groups to the pyridine ring | Increased acidity of the sulfonamide N-H group | Altered binding affinity, modified solubility |
| Substitution at the 4-position of the pyridine ring | Creation of a diverse library of derivatives with varied lipophilicity and polarity | Tunable pharmacokinetic properties |
| Variation of N-alkyl chain length on the sulfonamide | Changes in lipophilicity and steric hindrance | Modified biological activity and cell permeability |
| Incorporation of a quinoline (B57606) moiety | Enhanced photophysical properties (e.g., fluorescence) | Applications in optical materials and sensors |
| Introduction of halogen substituents | Altered solubility profiles in different solvents | Improved formulation and processing characteristics |
Application of Computational Tools for Predictive SPR Modeling
Computational chemistry provides powerful tools for predicting the properties of novel compounds, thereby accelerating the design and discovery process. Quantitative Structure-Property Relationship (QSPR) modeling is a key technique used to establish correlations between the chemical structure of molecules like this compound and their physicochemical properties. oxinst.com
By employing various molecular descriptors, QSPR models can be developed to forecast thermodynamic properties, such as the enthalpy of formation and Gibbs free energy. rsc.org These models are often built using multiple linear regression (MLR) analysis and genetic algorithms to select the most relevant descriptors from a large pool. rsc.org Such predictive approaches are invaluable for designing new sulfonamide-based compounds and estimating their characteristics before undertaking laborious and costly synthesis. oxinst.comrsc.org
Similarly, Quantitative Structure-Retention Relationship (QSRR) models are utilized to understand how a molecule's structural properties influence its behavior in chromatographic systems. This is particularly useful for predicting lipophilicity, a critical parameter that affects a compound's pharmacokinetic profile. rsc.org These computational methods offer significant advantages in efficiency, allowing researchers to screen virtual libraries of compounds and prioritize candidates with the most promising predicted attributes for synthesis and experimental validation. oxinst.com The development of open-source toolkits for QSPR modeling further enhances the accessibility and reproducibility of these predictive studies. nih.gov
Future Research Avenues in Synthetic Methodology
The principles of green chemistry are increasingly guiding the development of new synthetic routes for pyridine sulfonamides, aiming to reduce environmental impact and improve safety. youtube.com A significant focus is on minimizing waste and the use of hazardous substances. researchgate.net One such approach is the use of microwave-assisted synthesis, which can dramatically shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.gov
Solvent-free reaction conditions represent another important green strategy. youtube.com For example, the preparation of substituted pyridinium (B92312) salts has been achieved through solvent-free solid-phase methods that are not only non-toxic but also significantly faster than traditional solvent-based approaches. rsc.org Furthermore, synthetic strategies with high atom economy, such as the hydrazinosulfonylation reaction for producing aryl N-aminosulfonamides, are being developed to maximize the incorporation of reactant atoms into the final product, thereby generating less waste. researchgate.netnih.gov The synthesis of dicationic ionic liquids as green synthesis media also represents a promising avenue for environmentally benign reactions. rsc.org
Catalysis is at the heart of modern, efficient chemical synthesis. Recent advancements have introduced novel catalytic systems that enhance the efficiency of sulfonamide synthesis. Copper-catalyzed reactions, for instance, have been successfully employed for aromatic decarboxylative halosulfonylation, providing a direct route to sulfonamides from aryl carboxylic acids and amines. nih.gov This method avoids the need for pre-functionalized starting materials. nih.gov
Another innovative strategy involves the combination of photoredox and copper catalysis, which enables the synthesis of sulfonamides from aryl radical precursors and amines at room temperature. researchgate.net Organocatalysts, such as 4-(dimethylamino)pyridine (DMAP), are also recognized for their utility in a wide range of transformations and are considered effective "green" catalysts for processes like acetylation. longdom.orgwikipedia.org Looking forward, the development of new catalytic systems, including highly selective biocatalysts like engineered enzymes, holds significant promise for the future of pyridine synthesis under mild, environmentally friendly conditions. youtube.com
Exploration of Advanced Analytical Techniques for Characterization
The detailed understanding and optimization of synthetic reactions for compounds like this compound are greatly enhanced by advanced analytical techniques. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters. mt.comnih.gov A core component of PAT is the use of in-situ spectroscopic methods, which monitor the reaction as it occurs within the reactor, without the need for sampling. rsc.org
In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. researchgate.netrsc.org By inserting a fiber-optic probe directly into the reaction mixture, these techniques can track the concentration of reactants, intermediates, and products in real-time. nih.gov This continuous stream of data provides deep insights into reaction kinetics, helps identify transient intermediates, and allows for the precise determination of reaction endpoints. youtube.com For example, in-situ FTIR has been used to monitor the formation of reactive intermediates like diazonium salts and to follow the progress of Heck-Matsuda reactions. nih.gov Similarly, Raman spectroscopy, including enhanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Resonance Raman, can be employed to monitor catalytic events and transformations, even at low concentrations. oxinst.comrsc.orgrsc.org The application of these real-time monitoring techniques is crucial for developing robust, safe, and efficient synthetic processes.
Cryo-Electron Microscopy for Complex Structure Determination
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, offering unprecedented insights into the architecture of complex biological macromolecules at near-atomic resolution. nih.govnih.gov This method is particularly valuable for structure-based drug discovery, as it can elucidate the binding modes of small molecules like this compound to their protein targets. nih.govtechnologynetworks.com While specific cryo-EM studies featuring this compound are not extensively documented in publicly available literature, the principles and applications of the technique provide a clear framework for how it could be employed to understand its molecular interactions.
Cryo-EM's primary advantage lies in its ability to determine the structures of proteins and complexes that are difficult to crystallize, a significant limitation of X-ray crystallography. nih.govcreative-biostructure.com This includes large, flexible, and multi-component assemblies, as well as membrane proteins, which are common drug targets. creative-diagnostics.com The technique involves flash-freezing a solution of the biological sample, preserving the molecules in a vitrified, near-native state. creative-diagnostics.com This allows for the visualization of different conformational states of a protein from a single sample, providing a more dynamic picture of its function and interaction with ligands. nih.govcreative-diagnostics.com
For a compound such as this compound, a cryo-EM study would involve analyzing its complex with a relevant biological target. The resulting high-resolution 3D structure could reveal the precise orientation of the compound within the protein's binding pocket. nih.gov This structural data is critical for understanding the mechanism of action and for guiding the rational design of new, more potent, and selective derivatives. technologynetworks.com Researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the sulfonamide moiety, the pyridine ring, and the amino acid residues of the target protein. nih.gov
Recent advancements have pushed the resolving power of cryo-EM to levels that can clearly visualize not just the small molecule ligand but also surrounding water molecules and metal ions, which can be crucial for understanding the binding affinity and specificity. nih.govnih.govportlandpress.com The ability to obtain structures at resolutions often better than 3.5 Å allows for the accurate modeling of protein-ligand interactions. nih.gov This level of detail minimizes the number of compounds that need to be synthesized for a drug discovery project, potentially reducing the time and cost of development. technologynetworks.com
The table below compares cryo-EM with other common structural biology techniques, highlighting its suitability for studying complex protein-ligand interactions.
Table 1: Comparison of Major Structural Biology Techniques
| Technique | Sample Requirements | Key Advantages for Ligand Binding Studies | Limitations |
|---|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Small amount of protein in solution (vitrified). creative-biostructure.com | No crystallization needed; suitable for large, flexible, or membrane proteins; can capture multiple conformations. nih.govcreative-diagnostics.comcryoem-solutions.com | Resolution can be a challenge for very small proteins (< 40 kDa); high instrument cost. nih.govbiorxiv.org |
| X-ray Crystallography | Well-ordered crystals. creative-biostructure.com | Can achieve very high (atomic) resolution. | Crystallization is a major bottleneck; crystal packing can introduce artifacts; less suitable for flexible proteins. nih.govcreative-biostructure.com |
| Nuclear Magnetic Resonance (NMR) | Concentrated, soluble, isotopically labeled protein solution. | Provides information on dynamics in solution; can study weak interactions. | Generally limited to smaller proteins (< 40 kDa); requires larger amounts of sample. nih.gov |
A hypothetical cryo-EM investigation of this compound bound to a target kinase, for example, could yield detailed structural insights. The data obtained would be pivotal for structure-activity relationship (SAR) studies.
Table 2: Potential Findings from a Hypothetical Cryo-EM Study of this compound-Protein Complex
| Structural Feature | Potential Research Finding | Impact on Drug Discovery |
|---|---|---|
| Binding Pocket Conformation | Reveals the exact amino acid residues interacting with the compound and the shape of the binding site. creative-diagnostics.com | Allows for the design of new molecules with improved shape complementarity and potency. |
| Ligand Pose and Interactions | Identifies specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the sulfonamide, pyridine, and dimethylamino groups and the protein. nih.govacs.org | Guides chemical modifications to enhance binding affinity and selectivity. |
| Induced Conformational Changes | Shows how the protein's structure changes upon ligand binding, potentially revealing the mechanism of activation or inhibition. creative-diagnostics.com | Provides insights into the compound's functional effect and helps in designing molecules that stabilize a desired protein state. |
| Role of Solvent Molecules | Visualizes the network of water molecules in the binding site and their role in mediating protein-ligand interactions. portlandpress.com | Offers opportunities to displace or exploit water molecules for improved ligand design (thermodynamic optimization). |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N,N-dimethylpyridine-4-sulfonamide, and how can regioselectivity challenges be addressed?
- Methodological Answer : The compound can be synthesized via sulfonylation of 2-amino-N,N-dimethylpyridine using sulfonyl chlorides under controlled conditions. For example, details a method where 2,3-diaminopyridine reacts with 4-methylbenzenesulfonyl chloride in dichloromethane/pyridine at 313 K for 24 hours, yielding a sulfonamide derivative. To address regioselectivity (e.g., preferential sulfonylation at the 4-position), steric and electronic factors must be optimized. Pyridine derivatives with electron-donating groups (e.g., dimethylamino) may direct sulfonylation to specific positions. Purification via recrystallization (e.g., ethanol, as in ) improves yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns and dimethylamino group integration.
- X-ray Crystallography : highlights single-crystal X-ray diffraction (SCXRD) to resolve hydrogen-bonding motifs (e.g., R(8) rings) and dihedral angles between aromatic rings, critical for understanding conformational stability.
- FT-IR : Validate sulfonamide S=O stretches (~1350–1150 cm) and NH/CH vibrations .
Q. How can researchers screen this compound for biological activity in antimicrobial studies?
- Methodological Answer : Follow protocols from , where sulfonamide derivatives were tested against bacterial/fungal strains using disc diffusion and minimum inhibitory concentration (MIC) assays. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth and incubate with microbial cultures (24–48 hours). Compare zone-of-inhibition diameters to standard antibiotics (e.g., ampicillin) for activity profiling .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this sulfonamide with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydropteroate synthase, a sulfonamide target). applied docking to study sulfonamide-pyrimidine hybrids, revealing hydrogen bonds with active-site residues.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Compare with experimental UV-Vis data for validation .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., dimethylamino vs. methylphenyl in ) and test against isogenic microbial strains to isolate contributing moieties.
- Meta-Analysis : Cross-reference datasets from (antimicrobial) and (anti-inflammatory) to identify context-dependent activity trends. Use ANOVA to assess statistical significance of conflicting results .
Q. How can thermal stability and degradation pathways be analyzed for this compound?
- Methodological Answer :
- TGA/DSC : Perform thermogravimetric analysis (heating rate: 10°C/min under N) to determine decomposition temperatures. ’s thermal study of pyridinedicarboximides provides a template for interpreting endothermic/exothermic events.
- LC-MS : Identify degradation products (e.g., sulfonic acid derivatives) after accelerated stability testing (40°C/75% RH for 6 months) .
Q. What are the challenges in crystallizing this sulfonamide, and how can they be mitigated?
- Methodological Answer : Crystallization difficulties may arise from conformational flexibility (e.g., rotating sulfonamide groups). achieved success using slow ethanol evaporation and optimizing solvent polarity. For stubborn cases, employ vapor diffusion or co-crystallization with stabilizing agents (e.g., carboxylic acids). SCXRD refinement parameters (e.g., R-factor < 0.05) ensure high-quality structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
